molecular formula C15H22N2O4S B3609831 4-methoxy-N,3-dimethyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

4-methoxy-N,3-dimethyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B3609831
M. Wt: 326.4 g/mol
InChI Key: UROKUEFHDXUFLB-UHFFFAOYSA-N
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Description

4-methoxy-N,3-dimethyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxy group, a dimethyl group, and a pyrrolidinyl group attached to a benzenesulfonamide core, making it a unique molecule with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,3-dimethyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a suitable aromatic compound to introduce the sulfonamide group. This is followed by the introduction of the methoxy and dimethyl groups through alkylation reactions. The pyrrolidinyl group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,3-dimethyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-methoxy-N,3-dimethyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N,3-dimethyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The pyrrolidinyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: Another sulfonamide derivative with different substituents.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: A structurally related compound with a propynyl group instead of a pyrrolidinyl group.

Properties

IUPAC Name

4-methoxy-N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12-10-13(6-7-14(12)21-3)22(19,20)16(2)11-15(18)17-8-4-5-9-17/h6-7,10H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROKUEFHDXUFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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